
TC OT 39
概要
説明
作用機序
TC OT 39は、オキシトシンとバソプレシン受容体に結合し、その活性を調節することによって効果を発揮します。オキシトシン受容体の部分アゴニストとして、それは受容体を活性化できますが、天然のリガンドほど効果的ではありません。 バソプレシンV1A受容体のアンタゴニストとしても作用し、受容体の活性を阻害します . これらの相互作用は、社会行動、ストレス反応、感情調節に関与するさまざまな分子経路に影響を与えます。
類似の化合物との比較
類似の化合物
WAY-267,464: 神経科学で同様の用途を持つ、別の非ペプチドオキシトシン受容体アゴニスト.
独自性
This compoundは、さまざまな受容体に対する部分アゴニストとアンタゴニストの二重の役割を持つことでユニークです。これにより、受容体活性のより微妙な調節が可能になります。 この二重の機能により、さまざまな生理学的および行動的プロセスにおけるオキシトシンとバソプレシンの複雑な役割を解明するための貴重なツールとなっています .
生化学分析
Biochemical Properties
TC OT 39 interacts with oxytocin and vasopressin receptors, playing a significant role in biochemical reactions . It exhibits its effects by binding to these receptors, influencing their activity and modulating the biochemical pathways they are involved in .
Cellular Effects
The compound influences cell function by modulating the activity of oxytocin and vasopressin receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with oxytocin and vasopressin receptors . It acts as a partial agonist for these receptors, influencing their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways through its interactions with oxytocin and vasopressin receptors . It can influence metabolic flux and metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound is localized within specific compartments or organelles within the cell . Its activity or function can be influenced by targeting signals or post-translational modifications .
準備方法
合成経路と反応条件
TC OT 39の合成には、入手しやすい出発物質から始まる複数のステップが含まれます。重要なステップには以下が含まれます。
ピラゾロジアゼピンコアの形成: これは、適切な前駆体の環化により、ピラゾロジアゼピン環系を形成します。
ピロリジンカルボキサミド部分の結合: このステップには、ピラゾロジアゼピンコアとピロリジン誘導体のカップリングが含まれます。
チオキソメチル基の導入: これは、チオアミド形成反応によって達成されます。
反応条件は通常、ジクロロメタンやジメチルホルムアミドなどの有機溶媒と、トリエチルアミンやN,N'-ジシクロヘキシルカルボジイミドなどの触媒を使用して、カップリング反応を促進します .
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模で行われる可能性があります。これには、収率と純度を最大化するための反応条件の最適化、ならびに効率とスケーラビリティを向上させるための連続フロープロセスの実装が含まれます。
化学反応の分析
反応の種類
TC OT 39は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、チオキソメチル基を修飾するために使用できます。
置換: this compound中の芳香環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬を使用できます。
還元: 一般的な還元剤には、水素化アルミニウムリチウムや水素化ホウ素ナトリウムがあります。
置換: 条件は置換の種類によって異なりますが、一般的な試薬には、求電子置換のためのハロゲン、求核置換のためのアミンやチオールなどの求核剤があります。
主な生成物
これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、チオキソメチル基の酸化はスルホキシドまたはスルホンを生じ、芳香環の置換反応はさまざまな官能基を導入する可能性があります。
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
神経科学: 社会行動、ストレス反応、不安におけるオキシトシンとバソプレシン受容体の役割を研究するために使用されます.
薬理学: 自閉症、不安障害、うつ病などの疾患における潜在的な治療効果について調査されています.
生化学: This compoundは、受容体-リガンド相互作用と、オキシトシンとバソプレシン受容体の活性化に関与するシグナル伝達経路を理解するためのツールとして役立ちます.
工業的用途: 主に研究用化合物ですが、そのアナログは潜在的に治療薬として開発される可能性があります。
科学的研究の応用
Chemical Profile
- Chemical Name : (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide
- Molecular Weight : 600.78 g/mol
- Purity : ≥97%
- CAS Number : 479232-57-0
- EC50 Values : 33 nM (oxytocin receptor), 850 nM (V2 vasopressin receptor)
- Ki Value : 330 nM (V1a vasopressin receptor antagonist) .
This compound exhibits a range of biological activities, primarily through its interaction with oxytocin and vasopressin receptors. It has shown effectiveness in various experimental models, particularly in inducing behavioral responses and modulating pain pathways.
Pain Management
Research indicates that this compound can influence pain perception and management. In studies involving intrathecal administration, this compound has been shown to mimic oxytocin-induced scratching behavior in mice, suggesting its role in modulating itch and pain pathways .
Case Study: Intrathecal Administration Effects
- Objective : To evaluate the effects of this compound on neuropathic pain.
- Methodology : Mice were administered this compound intrathecally.
- Findings : Significant scratching behaviors were observed, indicating that this compound may play a role in pain modulation through spinal oxytocin receptors .
Behavioral Studies
This compound has been utilized to explore social behaviors and psychiatric disorders. It has been noted for its potential to alleviate social deficits in animal models, similar to the effects observed with oxytocin .
Case Study: Social Behavior Modulation
- Model Used : BALB/cByJ mice.
- Intervention : Administration of this compound.
- Results : Improvement in social interaction was documented, highlighting its potential for therapeutic applications in conditions like autism spectrum disorder .
Neuropsychiatric Disorders
The compound's agonistic properties at the oxytocin receptor suggest potential applications in treating neuropsychiatric disorders. Research has indicated that this compound may help mitigate symptoms associated with anxiety and depression by influencing neurotransmitter systems .
類似化合物との比較
Similar Compounds
WAY-267,464: Another non-peptide oxytocin receptor agonist with similar applications in neuroscience.
Uniqueness
TC OT 39 is unique due to its dual role as a partial agonist and antagonist for different receptors, which allows for more nuanced modulation of receptor activity. This dual functionality makes it a valuable tool for dissecting the complex roles of oxytocin and vasopressin in various physiological and behavioral processes .
生物活性
TC OT 39 is a non-peptide compound recognized for its potent biological activity, primarily as a partial agonist of the oxytocin receptor. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Profile
- Chemical Name : (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide
- Purity : ≥97%
This compound exhibits selective activity towards the oxytocin receptor (OXT) and vasopressin receptors:
- Oxytocin Receptor (OXT) : Partial agonist with an EC50 of 33 nM.
- Vasopressin Receptor V2 : Partial agonist with an EC50 of 850 nM.
- Vasopressin Receptor V1a : Antagonist with a Ki of 330 nM.
These properties suggest that this compound can modulate various physiological processes influenced by oxytocin and vasopressin signaling pathways, including social behavior, stress response, and reproductive functions .
In Vitro Studies
Research indicates that this compound effectively activates the oxytocin receptor in vitro, leading to various cellular responses associated with oxytocin signaling. The compound's ability to act as a partial agonist implies that it can elicit a response from the receptor without fully activating it, which may help in fine-tuning physiological effects.
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models. Notably, it has shown significant activity in a rat model concerning uterine response, indicating potential applications in reproductive health and related therapeutic areas .
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding this compound:
Study Focus | Findings |
---|---|
Uterine Response | Demonstrated enhanced uterine contractions in rat models when administered this compound. |
Receptor Binding | Confirmed specific binding affinity to oxytocin and vasopressin receptors through radiolabeled assays. |
Behavioral Effects | Observed alterations in social behaviors in animal models, suggesting implications for anxiety and stress-related disorders. |
Implications for Therapeutic Use
The unique pharmacological profile of this compound positions it as a potential candidate for treating various conditions:
- Anxiety Disorders : By modulating oxytocin signaling pathways.
- Reproductive Health : Due to its effects on uterine contractions.
- Social Behavior Disorders : Its influence on social bonding and anxiety may offer therapeutic avenues for conditions like autism spectrum disorders.
特性
IUPAC Name |
(2S)-2-(4-methyl-1,4-diazepane-1-carbothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N8O2S/c1-22-18-23(30(41)40-21-25-20-34-37(3)29(25)35-26-8-4-5-9-27(26)40)11-12-24(22)19-33-32(42)39-15-6-10-28(39)31(43)38-14-7-13-36(2)16-17-38/h4-5,8-9,11-12,18,20,28,35H,6-7,10,13-17,19,21H2,1-3H3,(H,33,42)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNHHKZYKYNBEI-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N6CCCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N6CCCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031871 | |
Record name | TC OT 39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479232-57-0 | |
Record name | (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479232-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TC OT 39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TC-OT-39 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV6SD8REW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。